molecular formula C11H11BrO2 B1290927 3-(4-Acetoxyphenyl)-2-bromo-1-propene CAS No. 890097-87-7

3-(4-Acetoxyphenyl)-2-bromo-1-propene

Cat. No.: B1290927
CAS No.: 890097-87-7
M. Wt: 255.11 g/mol
InChI Key: JOLGAUZYGHOPNC-UHFFFAOYSA-N
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Description

3-(4-Acetoxyphenyl)-2-bromo-1-propene is an organic compound characterized by the presence of a bromo group attached to a propene chain, which is further substituted with a 4-acetoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetoxyphenyl)-2-bromo-1-propene typically involves the bromination of 3-(4-acetoxyphenyl)-1-propene. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction parameters and reducing the risk of handling large quantities of bromine .

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetoxyphenyl)-2-bromo-1-propene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: m-CPBA in dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of azido, thiocyano, or alkoxy derivatives.

    Oxidation: Formation of epoxides or other oxidized products.

    Reduction: Formation of the corresponding propene derivative.

Mechanism of Action

The mechanism of action of 3-(4-Acetoxyphenyl)-2-bromo-1-propene involves its interaction with various molecular targets depending on the context of its use. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding or by altering cellular pathways . The exact molecular targets and pathways can vary based on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Acetoxyphenyl)-2-bromo-1-propene is unique due to the presence of the bromo group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive compounds .

Properties

IUPAC Name

[4-(2-bromoprop-2-enyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLGAUZYGHOPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641203
Record name 4-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890097-87-7
Record name 4-(2-Bromoprop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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